

# Quantitative Analysis of Disperse Red 74 Using High-Performance Liquid Chromatography (HPLC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disperse Red 74*

Cat. No.: *B3029303*

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Application Note and Protocol

## Abstract

This document provides a detailed methodology for the quantitative analysis of **Disperse Red 74**, a monoazo dye, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of this dye in various matrices, such as textiles and environmental samples. The described method utilizes a C18 column and a gradient elution program with a mobile phase consisting of acetonitrile and water. This application note also outlines procedures for sample preparation, standard solution preparation, and method validation.

## Introduction

**Disperse Red 74** (C.I. 113379; CAS No. 61703-11-5) is a synthetic dye belonging to the single azo class, widely used in the textile industry for dyeing polyester fibers<sup>[1]</sup>. Due to its chemical structure, there is a potential for cleavage into aromatic amines, which necessitates robust analytical methods for its quantification to ensure product safety and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of dyes in various samples<sup>[2][3]</sup>. This

application note details a specific RP-HPLC method for the quantitative analysis of **Disperse Red 74**.

## Chemical and Physical Properties of Disperse Red 74

A summary of the key chemical and physical properties of **Disperse Red 74** is presented in Table 1. This information is critical for method development, particularly for selecting the appropriate solvent and detector wavelength.

| Property   | Value   | Reference           |
|--|---|---------------------|
| Molecular Formula  | C <sub>22</sub> H <sub>25</sub> N <sub>5</sub> O <sub>7</sub> | <a href="#">[1]</a> |
| Molecular Weight   | 471.46 g/mol  | <a href="#">[1]</a> |
| CAS Number   | 61703-11-5  | <a href="#">[1]</a> |
| Class  | Monoazo Dye   | <a href="#">[1]</a> |
| Appearance   | Dark reddish-brown powder                                     | <a href="#">[1]</a> |
| Solubility   | Soluble in ethanol and acetone                                | <a href="#">[1]</a> |
| Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ ) | 496 nm  |                     |

## Experimental Protocol

This section provides a detailed protocol for the quantitative analysis of **Disperse Red 74** using HPLC.

## Materials and Reagents

- **Disperse Red 74** analytical standard (purity  $\geq 95\%$ )
- HPLC grade acetonitrile (ACN)
- HPLC grade methanol (MeOH)

- HPLC grade water (e.g., Milli-Q or equivalent)
- Formic acid ( $\geq$  98%)
- 0.45  $\mu$ m syringe filters (e.g., PTFE or nylon)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Analytical balance

## Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The recommended chromatographic conditions are summarized in Table 2.

| Parameter            | Recommended Condition   |
|----------------------|---|
| HPLC Column          | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 $\mu$ m particle size) |
| Mobile Phase A       | Water with 0.1% Formic Acid   |
| Mobile Phase B       | Acetonitrile with 0.1% Formic Acid  |
| Gradient Program     | See Table 3   |
| Flow Rate            | 1.0 mL/min  |
| Injection Volume     | 10 $\mu$ L  |
| Column Temperature   | 30 °C   |
| Detection Wavelength | 496 nm  |

## Gradient Elution Program

The recommended gradient elution program is detailed in Table 3. This program is designed to provide good resolution and peak shape for **Disperse Red 74**.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|----------------|------------------|------------------|
| 0.0            | 60               | 40               |
| 15.0           | 10               | 90               |
| 20.0           | 10               | 90               |
| 22.0           | 60               | 40               |
| 25.0           | 60               | 40               |

## Preparation of Standard Solutions

Accurate preparation of standard solutions is crucial for quantitative analysis.

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **Disperse Red 74** analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10-15 minutes to ensure complete dissolution. Make up to the mark with methanol and mix thoroughly. This stock solution should be stored in a dark, refrigerated container.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might include concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

## Sample Preparation (from Textile Matrix)

The following is a general procedure for the extraction of **Disperse Red 74** from a textile sample. The user should validate this procedure for their specific matrix.

- Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.
- Transfer the sample to a suitable extraction vessel (e.g., a 50 mL conical flask).
- Add 20 mL of methanol to the vessel.
- Sonicate the sample for 30 minutes at 50 °C.

- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

## Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines or internal standard operating procedures. The key validation parameters are summarized in Table 4.

| Parameter                   | Description   | Acceptance Criteria (Typical)   |
|-----------------------------|---|---|
| Linearity                   | The ability of the method to elicit test results that are directly proportional to the analyte concentration.                                 | Correlation coefficient ( $r^2$ ) > 0.995                                       |
| Accuracy                    | The closeness of test results to the true value.  | Recovery of 80-120%   |
| Precision                   | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%  |
| Limit of Detection (LOD)    | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.                              | Signal-to-Noise ratio of 3:1  |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.                         | Signal-to-Noise ratio of 10:1   |
| Specificity                 | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.                            | Peak purity analysis, no interfering peaks at the retention time of the analyte |

## Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format. Table 5 provides an example of how to present the results for different

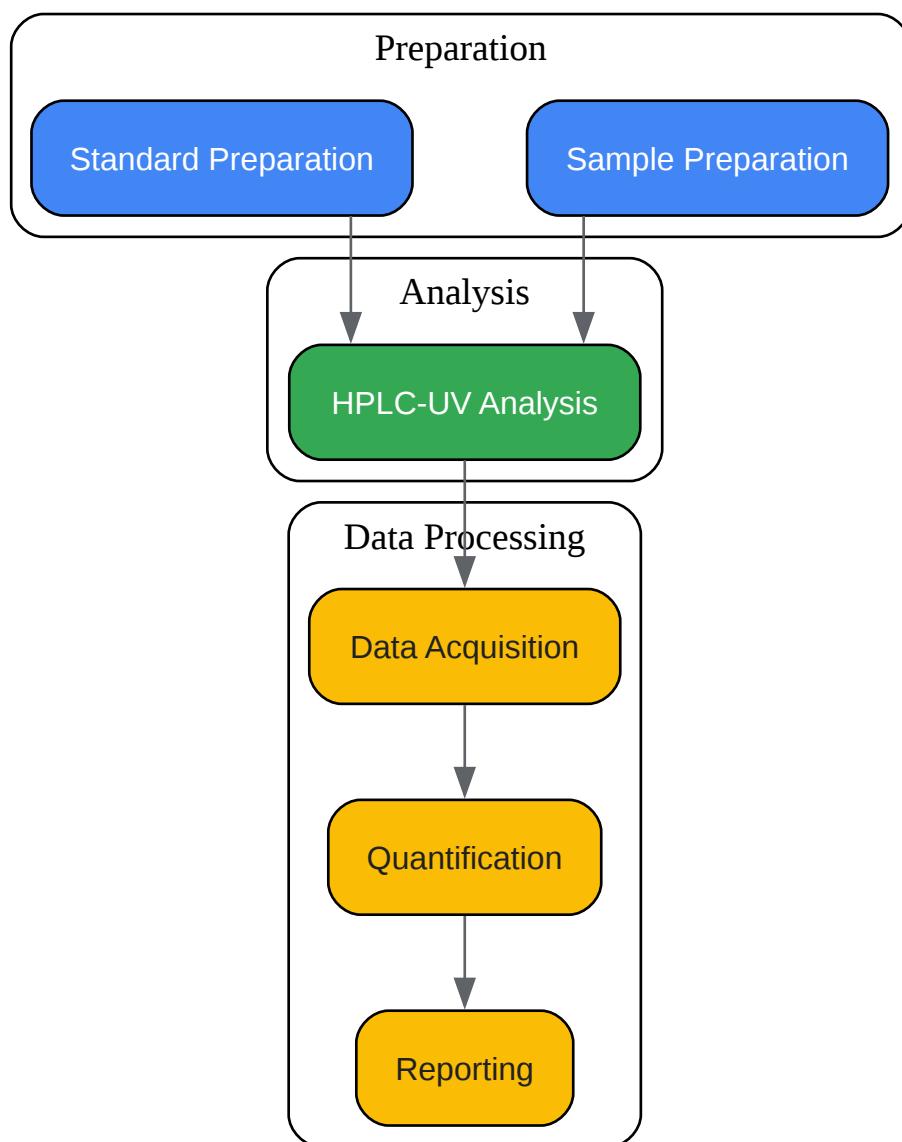
samples.

| Sample ID             | Retention Time (min) | Peak Area      | Concentration (µg/mL) |
|-----------------------|----------------------|----------------|-----------------------|
| Standard 1 (1 µg/mL)  | [Insert Value]       | [Insert Value] | 1.0                   |
| Standard 2 (10 µg/mL) | [Insert Value]       | [Insert Value] | 10.0                  |
| Standard 3 (50 µg/mL) | [Insert Value]       | [Insert Value] | 50.0                  |
| Sample 1              | [Insert Value]       | [Insert Value] | [Calculate Value]     |
| Sample 2              | [Insert Value]       | [Insert Value] | [Calculate Value]     |
| Sample 3              | [Insert Value]       | [Insert Value] | [Calculate Value]     |

## Visualizations

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **Disperse Red 74**.

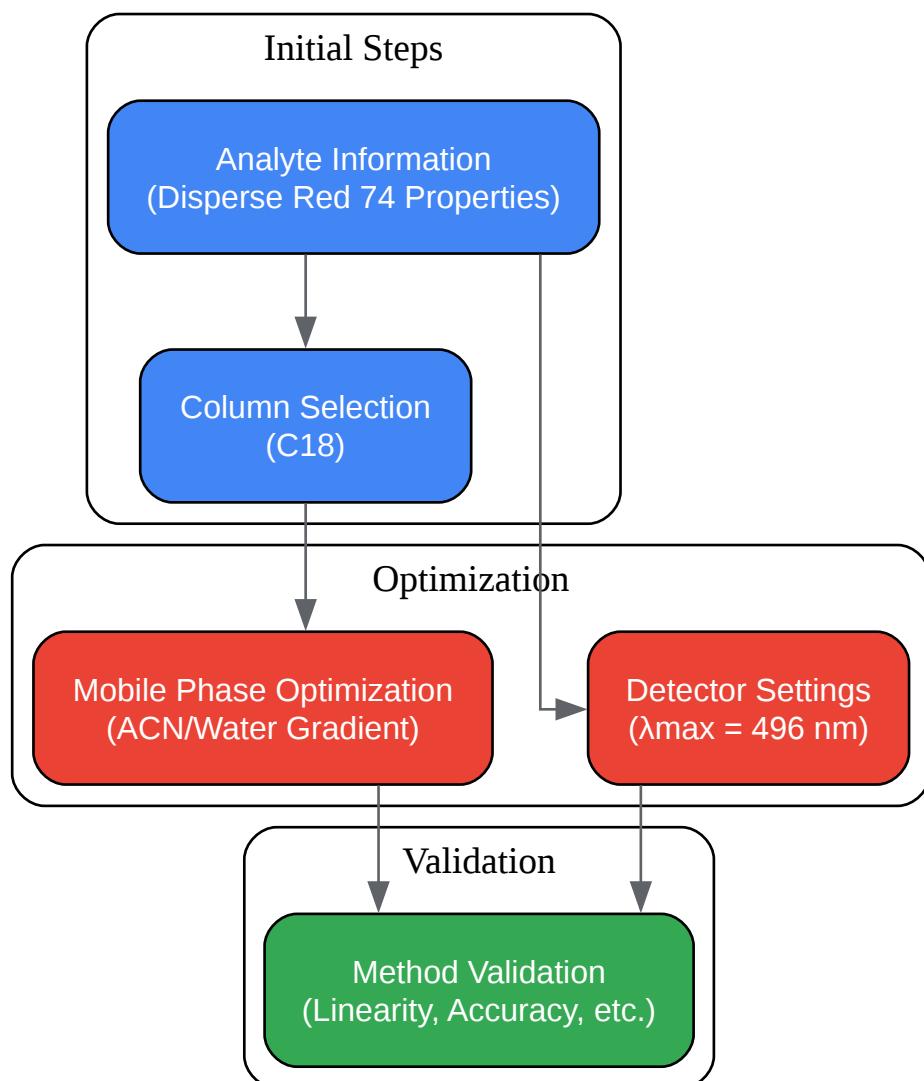


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Caption: Overall experimental workflow for **Disperse Red 74** analysis.

## Logical Relationship of Method Development

The following diagram outlines the logical steps involved in developing the HPLC method.



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Caption: Logical steps for HPLC method development.

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## References

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